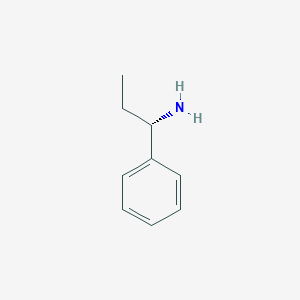

(S)-(-)-1-Amino-1-phenylpropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049288 | |

| Record name | (1S)-1-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-59-1 | |

| Record name | (-)-1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, .alpha.-ethyl-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, α-ethyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-1-Amino-1-phenylpropane physical properties

An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Amino-1-phenylpropane

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral compounds is paramount for their synthesis, purification, and formulation. This technical guide provides a detailed overview of the core physical characteristics of this compound, a chiral amine of significant interest.

Core Physical Properties

This compound, also known by synonyms such as (S)-(-)-α-Ethylbenzylamine, is a chiral compound with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol .[1][2][3] It typically appears as a colorless to light yellow or light orange clear liquid.[4][5] The compound is noted to be air-sensitive and soluble in chloroform, ethanol, and methanol.[1][5]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Reference(s) |

| Melting Point | -69 °C | [1][4][6] |

| Boiling Point | 205 °C | [1][4][6] |

| Density | 0.940 g/mL at 20 °C | [1][7] |

| Refractive Index (n20/D) | 1.520 | [1][6] |

| Specific Rotation ([α]20/D) | -20° (neat) | [1] |

| pKa | 9.34 ± 0.10 (Predicted) | [6] |

| Flash Point | 77 °C / 85.1 °C | [1][4][6] |

Experimental Protocols

The determination of the physical properties of a chiral compound like this compound requires precise experimental methodologies. Below is a detailed protocol for a key chiroptical property.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is determined using a polarimeter.[8] It measures the extent to which a substance rotates the plane of polarized light.[9][10]

Principle: Chiral molecules cause the plane of plane-polarized light to rotate.[10] The specific rotation is a standardized measure of this rotation, corrected for concentration and path length, making it an intrinsic property of the compound.[8][9]

Instrumentation:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by measuring the optical rotation of a blank sample, typically the pure solvent in which the compound will be dissolved. The reading should be zeroed.

-

Sample Preparation: For a neat (pure liquid) sample like this compound, carefully fill the polarimeter cell, ensuring no air bubbles are present.[11] If a solution is to be measured, accurately weigh a specific amount of the compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c), typically in g/100mL.[12]

-

Measurement: Place the filled polarimeter cell into the sample chamber of the polarimeter. Record the observed optical rotation (α) and the temperature.[11]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[11][12]

[α]Tλ = α / (l * c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL or g/100mL, or the density in g/mL for a neat liquid.[11][12]

For this compound, the reported specific rotation is -20° for the neat liquid, indicating it is levorotatory.[1]

-

Experimental Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the workflow for determining the specific rotation of a chiral compound.

Caption: A flowchart illustrating the key steps involved in the experimental determination of specific rotation.

This guide provides essential physical property data and a foundational experimental protocol relevant to this compound. This information is critical for its application in synthetic chemistry and pharmaceutical development, where chirality plays a crucial role. The compound's utility in the synthesis of novel sweeteners and as a tool for studying enzyme specificity highlights its importance in various scientific fields.[1][4][7]

References

- 1. This compound, CasNo.3789-59-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. (1S)-1-フェニルプロパン-1-アミン | 3789-59-1 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 3789-59-1 [chemicalbook.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Role of (S)-(-)-1-Amino-1-phenylpropane in Modern Research: A Technical Guide

(S)-(-)-1-Amino-1-phenylpropane , also known as (S)-(-)-α-Ethylbenzylamine, is a chiral primary amine that serves as a versatile and valuable building block in various areas of chemical research. Its significance stems from the presence of a stereogenic center, which makes it a powerful tool for inducing chirality in asymmetric synthesis. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its use as a chiral auxiliary, in the synthesis of chiral ligands, and as a precursor for bioactive molecules and functional polymers.

Core Applications in Asymmetric Synthesis

The principal application of this compound in research is as a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product. After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse.

Diastereoselective Alkylation of Imines

A prominent example of its use as a chiral auxiliary is in the diastereoselective alkylation of imines. The chiral amine is first condensed with an aldehyde to form a chiral imine (specifically, a Schiff base). The stereocenter on the amine directs the approach of a nucleophile to one of the two faces of the imine, leading to the formation of a new stereocenter with a high degree of stereocontrol.

The general workflow for this process involves the formation of the chiral imine, followed by alkylation and subsequent removal of the chiral auxiliary to yield the desired chiral amine.

Figure 1: Experimental workflow for diastereoselective alkylation using a chiral amine auxiliary.

This protocol is a representative example of the diastereoselective alkylation of an imine derived from a chiral amine and an aldehyde.

Step 1: Formation of the Chiral Imine

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the desired aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in toluene.

-

Reflux the mixture for 2-4 hours, allowing for the azeotropic removal of water.

-

Once the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

Dissolve the crude chiral imine in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organometallic reagent (e.g., an alkyllithium or Grignard reagent, 1.1-1.5 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

-

The chiral auxiliary can be cleaved under various conditions. For reductive cleavage, dissolve the crude product from Step 2 in a suitable solvent like methanol.

-

Add a reducing agent, such as sodium borohydride, in portions at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Acidify the mixture with HCl and then basify with NaOH to pH > 12.

-

Extract the desired chiral amine product with an organic solvent. The chiral auxiliary can also be recovered from the reaction mixture.

-

Purify the final product by column chromatography or distillation.

The effectiveness of this method is demonstrated by the high diastereoselectivities achieved in the alkylation of imines derived from various aldehydes.

| Aldehyde | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Isovaleraldehyde | Allyl-BBN | 98:2 | |

| 2,5-Dimethoxybenzaldehyde | Allyl-BBN | 97:3 | |

| 2,5-Dimethoxybenzaldehyde | Diallylcuprate | >99:1 | |

| Pyridine-2-carboxaldehyde | Allylzinc bromide | 85:15 |

Table 1: Representative Diastereoselectivities in the Alkylation of Imines Derived from Chiral Amines.

Synthesis of Chiral Ligands

This compound is also a precursor for the synthesis of more complex chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. A common strategy involves the formation of Schiff base ligands through the condensation of the amine with a suitable carbonyl compound, often containing another coordinating group like a hydroxyl or phosphino group.

Figure 2: General scheme for the synthesis of a chiral catalyst from this compound.

Precursor for Bioactive Molecules and Sweeteners

The chiral nature of this compound makes it an attractive starting material for the synthesis of pharmaceuticals and other bioactive molecules. Its structural motif can be found in various compounds with physiological activity.

Furthermore, it has been utilized in the synthesis of high-potency artificial sweeteners. Specifically, it can be incorporated into dipeptide structures to create L-aspartyl-D-amino amide sweeteners. These sweeteners are designed to interact with the sweet taste receptors in a highly specific manner, resulting in sweetness potencies that can be thousands of times greater than that of sucrose. The synthesis of these sweeteners involves the coupling of a protected L-aspartic acid derivative with a D-amino acid amide, where the amide is derived from a chiral amine like this compound.

Synthesis of Chiral Polymers

In the field of materials science, this compound can be used to introduce chirality into polymer backbones or side chains. The synthesis of optically active polymers is of great interest for applications in chiral separations, asymmetric catalysis, and chiroptical materials. For instance, it can be converted into a chiral monomer, such as an acrylamide or a diamine, and then polymerized. The resulting polymers possess a defined helical structure or other chiral conformations due to the influence of the stereogenic centers.

A general approach to synthesizing a chiral polyamide would involve the polycondensation reaction between a dicarboxylic acid and a diamine derived from this compound.

(S)-(-)-1-Amino-1-phenylpropane: A Technical Guide to its Application as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, making its isolation essential for drug efficacy and safety. (S)-(-)-1-Amino-1-phenylpropane has emerged as a valuable chiral resolving agent, particularly for the separation of racemic carboxylic acids. This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of this compound in chiral resolution.

Introduction to Chiral Resolution

Many organic molecules exist as enantiomers, which are non-superimposable mirror images of each other. While possessing identical physical properties in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is therefore of paramount importance.

One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.

This compound as a Chiral Resolving Agent

This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its primary amine group readily reacts with the carboxyl group of an acid to form an ammonium-carboxylate salt. When this compound is reacted with a racemic acid, a pair of diastereomeric salts is formed:

-

(S)-Amine • (R)-Acid

-

(S)-Amine • (S)-Acid

These diastereomeric salts possess different three-dimensional structures and intermolecular interactions, leading to differences in their crystal lattice energies and, consequently, their solubilities in various solvents. This solubility difference is the cornerstone of the resolution process, enabling the selective crystallization of one diastereomer.

The Chiral Resolution Workflow

The process of resolving a racemic carboxylic acid using this compound can be systematically broken down into four main stages: Diastereomeric Salt Formation, Selective Crystallization and Isolation, and Liberation of the Enantiomerically Pure Acid.

Caption: A high-level overview of the chiral resolution process.

Stage 1: Diastereomeric Salt Formation

The initial step involves the reaction of the racemic carboxylic acid with an equimolar or sub-stoichiometric amount of this compound in a suitable solvent. The choice of solvent is critical and is often determined empirically through screening.

Caption: Formation of diastereomeric salts from a racemic acid.

Stage 2: Selective Crystallization and Isolation

The solution containing the diastereomeric salts is typically heated to ensure complete dissolution and then gradually cooled to induce crystallization. One diastereomer, being less soluble, will preferentially crystallize out of the solution. The solid is then isolated by filtration and washed with a small amount of cold solvent to remove impurities.

Caption: Isolation of the less soluble diastereomeric salt.

Stage 3: Liberation of the Enantiomerically Pure Acid

The isolated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to break the ionic bond and regenerate the enantiomerically enriched carboxylic acid. The free carboxylic acid can then be extracted into an organic solvent.

An In-depth Technical Guide to the Discovery and History of (S)-(-)-1-Amino-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-Amino-1-phenylpropane, also known as (S)-(-)-α-Ethylbenzylamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance lies primarily in its role as a versatile chiral auxiliary and a key building block for the asymmetric synthesis of a variety of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It includes a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and a discussion of its applications in modern chemistry.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of synthetic organic chemistry and the growing understanding of stereoisomerism in the early 20th century. While a definitive "discovery" paper for this specific enantiomer is not readily apparent in early literature, its racemic form, 1-Amino-1-phenylpropane, was likely first synthesized through established methods for amine synthesis from ketones.

One of the earliest and most prominent methods for such a transformation is the Leuckart reaction , first described by Rudolf Leuckart in 1885. This reaction facilitates the reductive amination of aldehydes and ketones using ammonium formate or formamide. Given that propiophenone (1-phenyl-1-propanone) was a known ketone, its conversion to 1-amino-1-phenylpropane would have been a feasible synthesis route for early 20th-century chemists.

The true challenge and the key to the utility of this compound lay in the separation of its enantiomers. The concept of resolving racemic mixtures into their optically active components was pioneered by Louis Pasteur in the mid-19th century. For chiral amines like 1-amino-1-phenylpropane, the most common method for resolution is through the formation of diastereomeric salts with a chiral acid. While it is probable that early resolutions of this amine were performed with naturally occurring chiral acids like tartaric acid, a well-documented and efficient method was published much later. In 1988, a significant paper by Nohira et al. detailed an effective optical resolution of (±)-α-ethylbenzylamine using cis-2-benzamidocyclohexanecarboxylic acid as a resolving agent.[1]

Today, this compound is commercially available and is widely used as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as a chiral auxiliary to induce stereoselectivity in chemical reactions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 3789-59-1 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -69 °C |

| Boiling Point | 205 °C at 760 mmHg |

| Density | 0.940 g/mL at 20 °C |

| Refractive Index | n20/D 1.520 |

| Specific Optical Rotation | [α]20/D = -16 to -19° (c=1 in CHCl₃) |

Synthesis and Resolution: Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the racemic mixture of 1-Amino-1-phenylpropane and the subsequent resolution of the enantiomers.

Synthesis of Racemic 1-Amino-1-phenylpropane via the Leuckart Reaction (Historical Method)

The Leuckart reaction provides a historical context for the synthesis of the racemic amine from propiophenone. The general procedure is as follows:

Reactants:

-

Propiophenone

-

Ammonium formate (or formamide and formic acid)

Procedure:

-

A mixture of propiophenone and a molar excess of ammonium formate is heated. The reaction temperature is typically maintained between 160-185°C.

-

The reaction mixture is heated for several hours until the formation of the formyl derivative of the amine is complete. Carbon dioxide is evolved during this process.

-

The reaction mixture is cooled and then treated with a strong acid, such as hydrochloric acid, and heated to hydrolyze the formyl derivative to the primary amine.

-

The solution is then made basic with a strong base, such as sodium hydroxide, to liberate the free amine.

-

The amine is extracted with an organic solvent (e.g., diethyl ether), and the solvent is removed to yield the crude racemic 1-Amino-1-phenylpropane.

-

The product can be further purified by distillation under reduced pressure.

Optical Resolution of Racemic 1-Amino-1-phenylpropane

The separation of the racemic mixture into its constituent enantiomers is a critical step. The following protocol is based on the principles of diastereomeric salt formation, exemplified by the work of Nohira et al. (1988) using a specific resolving agent.

Reactants:

-

Racemic 1-Amino-1-phenylpropane

-

Chiral resolving agent (e.g., (1R,2S)-cis-2-benzamidocyclohexanecarboxylic acid)

-

Solvent (e.g., ethanol)

-

Acid and Base for salt formation and liberation of the free amine.

Procedure:

-

The racemic amine and an equimolar amount of the chiral resolving agent are dissolved in a suitable solvent, such as ethanol, with heating to ensure complete dissolution.

-

The solution is allowed to cool slowly to room temperature. The diastereomeric salt of one of the amine enantiomers will preferentially crystallize out of the solution due to its lower solubility.

-

The crystals are collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.

-

The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free this compound.

-

The free amine is extracted with an organic solvent, and the solvent is removed to yield the enantiomerically enriched product.

-

The optical purity of the resolved amine can be determined by measuring its specific rotation using a polarimeter.

Applications and Significance

The primary significance of this compound lies in its application in asymmetric synthesis.

-

Chiral Auxiliary: It can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral molecule to direct a subsequent chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is cleaved from the molecule.

-

Chiral Building Block: It serves as a precursor for the synthesis of more complex chiral molecules. Its amine functionality provides a reactive handle for further chemical modifications, while its stereocenter is incorporated into the final product. This is particularly relevant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereochemistry is often crucial for therapeutic activity and to minimize side effects.

-

Neurotransmitter System Research: Due to its structural similarity to phenethylamines, it has been used in research exploring neurotransmitter systems to help understand the mechanisms of action of certain antidepressants and stimulants.[2]

While this compound itself is not a therapeutic agent, its role as a key intermediate in the synthesis of such agents is of great importance. For instance, its structural motif can be found in various compounds investigated for their effects on the central nervous system. The general mechanism of action for many of these neurologically active compounds involves the modulation of neurotransmitter release and reuptake. A simplified, representative signaling pathway illustrating this concept is shown below.

Conclusion

This compound has a rich, albeit not always explicitly documented, history rooted in the foundational principles of organic synthesis and stereochemistry. From its likely initial synthesis as a racemic mixture via reactions such as the Leuckart reaction to the development of sophisticated methods for its optical resolution, this chiral amine has emerged as a valuable tool for chemists. Its utility as a chiral auxiliary and building block continues to be exploited in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. The ongoing demand for stereochemically defined molecules in drug development ensures that this compound will remain a relevant and important compound for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-1-Amino-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of the chiral amine (S)-(-)-1-Amino-1-phenylpropane, a valuable building block in pharmaceutical and chemical synthesis. Two distinct methodologies are presented: a highly selective enzymatic synthesis and a classic chemical approach via asymmetric reductive amination.

Method 1: Enzymatic Asymmetric Synthesis using (S)-selective ω-Transaminase

This protocol details the synthesis of this compound from propiophenone using a rationally engineered (S)-selective ω-transaminase (ω-TA). This biocatalytic method offers exceptional enantioselectivity and high conversion under mild reaction conditions.

1. Rationale and Applications

This compound is a chiral amine used in the synthesis of various biologically active compounds and as a chiral auxiliary.[1] Enzymatic synthesis using transaminases provides an environmentally friendly and highly efficient route to enantiomerically pure amines, avoiding the use of heavy metal catalysts and harsh reagents often employed in traditional chemical methods.[2][3]

2. Experimental Protocol

a. Materials and Reagents

-

Propiophenone (Substrate)

-

(S)-selective ω-Transaminase (e.g., BPTA quadruple variant M78F/W82A/I284F/T440Q)[2]

-

Isopropylamine (Amine Donor)

-

Pyridoxal-5'-phosphate (PLP) (Cofactor)

-

Buffer solution (e.g., Potassium phosphate buffer, pH 8.0)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

b. Instrumentation

-

Incubator shaker

-

Centrifuge

-

pH meter

-

Rotary evaporator

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess (ee) determination.

c. Procedure

-

Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the buffer solution, a catalytic amount of PLP, and the amine donor (isopropylamine) in excess.

-

Enzyme Addition: Add the (S)-selective ω-transaminase to the reaction mixture.

-

Substrate Addition: Add propiophenone to initiate the reaction. The final concentration of the substrate should be optimized based on the enzyme's activity and stability.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with agitation for a specified period (e.g., 24 hours).

-

Reaction Quenching and Product Extraction: After the reaction is complete, terminate the reaction by adding a strong base (e.g., NaOH) to raise the pH. Extract the product, this compound, with an organic solvent like ethyl acetate.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.

-

Analysis: Determine the conversion and enantiomeric excess of the product using GC or HPLC equipped with a chiral column.

3. Quantitative Data

The following table summarizes the performance of an engineered (S)-selective ω-transaminase in the synthesis of this compound.[2]

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Wild Type BPTA | Propiophenone | 1.3 | >99.9 (S) |

| M78F/W82A/I284F/T440Q | Propiophenone | 94.4 | >99.9 (S) |

4. Experimental Workflow Diagram

Method 2: Asymmetric Reductive Amination using a Chiral Auxiliary

This protocol describes a chemical method for the synthesis of this compound through the reductive amination of propiophenone using a chiral auxiliary, followed by hydrogenolysis.

1. Rationale and Applications

Asymmetric reductive amination is a widely used method for the synthesis of chiral amines. This approach involves the formation of a chiral imine intermediate by reacting a ketone with a chiral amine. Subsequent reduction of the imine, followed by the removal of the chiral auxiliary, yields the desired enantiomerically enriched amine.

2. Experimental Protocol

a. Materials and Reagents

-

Propiophenone

-

(R)-(+)-α-Methylbenzylamine (Chiral Auxiliary)

-

Dehydrating agent or azeotropic removal of water (e.g., Toluene with a Dean-Stark trap)

-

Reducing agent (e.g., Sodium borohydride (NaBH4), Hydrogen gas with a catalyst)

-

Catalyst for hydrogenolysis (e.g., Palladium on carbon (Pd/C))

-

Solvents (e.g., Toluene, Methanol, Ethanol)

-

Acid and Base for work-up (e.g., HCl, NaOH)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

b. Instrumentation

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Hydrogenation apparatus

-

Rotary evaporator

-

Standard laboratory glassware

c. Procedure

Step 1: Imine Formation

-

In a round-bottom flask, dissolve propiophenone and a molar equivalent of (R)-(+)-α-methylbenzylamine in a suitable solvent like toluene.

-

Set up the apparatus for azeotropic water removal (Dean-Stark trap) and heat the mixture to reflux until no more water is collected, indicating the completion of imine formation.

-

Cool the reaction mixture to room temperature.

Step 2: Diastereoselective Reduction

-

The crude imine solution can be used directly. Cool the solution in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride in a suitable solvent like methanol. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

Step 3: Hydrogenolysis to Remove Chiral Auxiliary

-

After work-up and isolation of the intermediate N-(α-phenylethyl)phenylisopropylamine, dissolve it in a solvent like ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a suitable apparatus until the reaction is complete (monitored by TLC or GC).

-

Filter off the catalyst and remove the solvent under reduced pressure.

Step 4: Work-up and Purification

-

Perform an acid-base extraction to purify the final product. Dissolve the residue in an organic solvent and extract with an acidic aqueous solution.

-

Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.

3. Logical Relationship Diagram

References

- 1. This compound | 3789-59-1 [chemicalbook.com]

- 2. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of (S)-(-)-1-Amino-1-phenylpropane in Asymmetric Synthesis: A Review of Current Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-Amino-1-phenylpropane is a chiral amine that holds significance in the field of organic chemistry, primarily as a building block for the synthesis of more complex chiral molecules and as a resolving agent for the separation of racemates. While the broader class of chiral amines and their derivatives are extensively used as chiral auxiliaries to control the stereochemical outcome of synthetic reactions, a comprehensive review of scientific literature reveals that This compound itself is not widely employed as a covalently-bound chiral auxiliary in common asymmetric transformations such as alkylations, aldol reactions, or Diels-Alder reactions.

This document aims to provide an overview of the known applications of this compound in stereoselective synthesis, focusing on its established roles rather than its hypothetical use as a traditional chiral auxiliary.

Primary Applications of this compound

The principal applications of this compound in asymmetric synthesis can be categorized as follows:

-

Chiral Resolving Agent: this compound is utilized in the classical resolution of racemic mixtures of chiral carboxylic acids and other acidic compounds. The formation of diastereomeric salts with the racemic acid allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the enantiomerically pure acid.

-

Precursor for Chiral Ligands and Catalysts: The amino group of this compound can be derivatized to synthesize more complex chiral ligands for asymmetric catalysis. These ligands can then be coordinated with metal centers to create catalysts for a variety of enantioselective transformations.

-

Enzymatic Synthesis and Biocatalysis: Significant research has focused on the enzymatic synthesis of this compound itself, often using transaminases.[1] This highlights its importance as a chiral building block. Furthermore, it can serve as a substrate or a reference compound in the development and screening of new biocatalysts for the synthesis of other chiral amines.

Asymmetric Synthesis Protocols Involving this compound Derivatives

While direct use as a chiral auxiliary is not well-documented, derivatives of this compound, such as amides, can theoretically be used to induce asymmetry. The general principle involves the temporary attachment of the chiral amine to a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the chiral moiety then direct the approach of a reagent from a specific face, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.

Below is a generalized workflow for such a hypothetical application.

Experimental Workflow: Hypothetical Asymmetric Alkylation

Caption: General workflow for a hypothetical asymmetric alkylation using this compound as a chiral auxiliary.

Data Presentation

Due to the lack of specific examples in the peer-reviewed literature of this compound being used as a chiral auxiliary in asymmetric synthesis, a table summarizing quantitative data (yields, diastereomeric excess, enantiomeric excess) cannot be provided at this time. Researchers interested in exploring the potential of this compound as a chiral auxiliary would need to conduct initial feasibility studies to generate such data.

Conclusion

References

Application Notes and Protocols: Use of (S)-(-)-1-Amino-1-phenylpropane as a Chiral Auxiliary

Researchers, scientists, and drug development professionals often rely on chiral auxiliaries to achieve high levels of stereocontrol in asymmetric synthesis. This document provides a detailed overview of the application of (S)-(-)-1-Amino-1-phenylpropane as a chiral auxiliary in various synthetic transformations.

The primary applications found for related chiral phenylethylamine derivatives often involve their use as resolving agents for racemic mixtures of carboxylic acids or as ligands in metal-catalyzed asymmetric synthesis. However, for the purpose of these notes, we will focus on the potential, albeit less documented, use of this compound as a covalently bound chiral auxiliary.

General Principles and Proposed Applications

This compound can be envisioned to function as a chiral auxiliary by forming a chiral amide or imine with a prochiral substrate. The stereochemical outcome of subsequent reactions would then be directed by the steric and electronic properties of the chiral auxiliary. The phenyl group and the ethyl group of the auxiliary can create a specific chiral environment, blocking one face of the reactive intermediate and allowing the incoming reagent to attack from the less hindered face.

Potential applications where this compound could theoretically be employed as a chiral auxiliary include:

-

Asymmetric Alkylation of Carboxylic Acids: By converting a prochiral carboxylic acid to its corresponding amide with this compound, the resulting enolate can undergo diastereoselective alkylation.

-

Diastereoselective Conjugate Addition: α,β-Unsaturated amides derived from this compound could undergo conjugate addition of nucleophiles with facial selectivity.

-

Asymmetric Aldol Reactions: Chiral imines or enamines formed from this compound and carbonyl compounds could potentially be used in diastereoselective aldol-type reactions.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for the use of chiral amine auxiliaries. They serve as a starting point for researchers wishing to explore the utility of this compound in this context.

Synthesis of a Chiral N-Acyl Derivative (Attachment of the Auxiliary)

This protocol describes the formation of an amide bond between a carboxylic acid and this compound.

Materials:

-

Carboxylic acid (e.g., propanoic acid)

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the crude acyl chloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Diastereoselective Alkylation of the Chiral N-Acyl Derivative

This protocol outlines a general procedure for the α-alkylation of the chiral amide.

Materials:

-

Chiral N-acyl derivative

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other suitable non-nucleophilic strong base

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the chiral N-acyl derivative (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LDA (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral amide to yield the α-substituted carboxylic acid.

Materials:

-

Alkylated chiral N-acyl derivative

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Water

-

Dioxane or THF

-

Diethyl ether

Procedure:

-

Dissolve the alkylated chiral N-acyl derivative in a mixture of dioxane and 1-6 M aqueous H₂SO₄.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting carboxylic acid by column chromatography or crystallization.

-

The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Data Presentation

As there is a lack of specific experimental data in the literature for the use of this compound as a chiral auxiliary, a table of quantitative data cannot be provided at this time. Researchers are encouraged to meticulously record yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.) for their specific reactions to build a data repository for this auxiliary.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the use of a chiral auxiliary in asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The logical relationship for achieving stereocontrol can be visualized as follows:

Caption: Logical flow of stereochemical control by a chiral auxiliary.

Disclaimer: The provided protocols are intended as general guidelines and have not been optimized. Researchers should conduct their own optimization studies and exercise appropriate safety precautions when handling all chemicals. The lack of extensive literature on this specific chiral auxiliary suggests that its effectiveness may be limited compared to more established methods.

Application Notes: Large-Scale Chiral Resolution of Racemic Acids Using (S)-(-)-1-Amino-1-phenylpropane

Introduction

In the pharmaceutical and fine chemical industries, the production of single-enantiomer compounds is critical, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2] Classical resolution via diastereomeric salt formation remains a primary method for large-scale enantiomeric separation due to its scalability and cost-effectiveness.[3][4] (S)-(-)-1-Amino-1-phenylpropane, also known as (S)-(-)-1-phenylpropylamine, is a versatile chiral resolving agent, particularly effective for the separation of racemic acids, such as the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen.[5] This document provides a detailed protocol for the large-scale resolution of racemic Ketoprofen using this chiral amine.

Principle of Resolution

The fundamental principle involves reacting a racemic acid, (R/S)-Ketoprofen, with a single enantiomer of a chiral base, this compound. This reaction forms a mixture of two diastereomeric salts: ((R)-Ketoprofen – (S)-Amine) and ((S)-Ketoprofen – (S)-Amine). These diastereomers possess different physical properties, most notably solubility in a given solvent system.[4][6] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the original enantiomers. Subsequent treatment of the isolated diastereomeric salt liberates the desired enantiopure acid.[4]

Experimental Protocol: Resolution of (±)-Ketoprofen

This protocol is based on established methods for the resolution of arylpropionic acids.[5]

Materials and Reagents:

-

Racemic (±)-Ketoprofen

-

This compound

-

Ethyl Acetate

-

Methanol

-

2N Hydrochloric Acid (HCl)

-

2N Sodium Hydroxide (NaOH)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether or Hexane

-

Reaction vessel with overhead stirrer, condenser, and temperature control

-

Filtration apparatus (e.g., Nutsche filter-dryer)

-

Drying oven (vacuum capable)

Part 1: Diastereomeric Salt Formation and Crystallization

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic Ketoprofen in a solvent mixture of ethyl acetate and methanol. A common ratio is 10:1 ethyl acetate to methanol.[5]

-

Addition of Resolving Agent: To the solution, add an equimolar amount of this compound.

-

Inducing Crystallization: The mixture may be heated gently to ensure complete dissolution, then cooled to approximately 35°C. Seeding with a small crystal of the desired pure diastereomeric salt ((S)-Ketoprofen – (S)-Amine) can be performed to induce crystallization.[5]

-

Crystallization: Stir the mixture at room temperature for 16-24 hours, followed by cooling to 0-5°C for an additional 5-6 hours to maximize the precipitation of the less soluble diastereomeric salt.[5]

-

Isolation: Filter the precipitated salt under vacuum. Wash the filter cake sequentially with cold ethyl acetate and then ether (or petroleum ether) to remove the mother liquor containing the more soluble diastereomer.[5]

-

Drying: Dry the isolated diastereomeric salt under vacuum.

Part 2: Recrystallization for Enantiomeric Enrichment

-

Purity Check: Analyze the enantiomeric purity of the salt (as diastereomeric excess, de%).

-

Recrystallization: If the purity is below the desired specification (e.g., <97% de), perform a recrystallization. Dissolve the salt in a minimal amount of a hot solvent mixture, such as ethyl acetate/methanol (10:1), and allow it to cool slowly to recrystallize.[5]

-

Isolation and Drying: Filter and dry the purified salt as described in Part 1.

Part 3: Liberation of (S)-Ketoprofen

-

Salt Dissolution: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent like ethyl acetate.

-

Acidification: Cool the mixture in an ice bath and slowly add 2N HCl with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2). This protonates the amine, breaking the salt and liberating the free carboxylic acid into the organic layer.

-

Phase Separation: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate to recover any remaining product.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Product Isolation: Remove the solvent in vacuo. The resulting crude product can be rinsed with a non-polar solvent like petroleum ether, filtered, and dried to yield the final, enantiomerically pure (S)-Ketoprofen.[5]

Part 4: Recovery of the Chiral Resolving Agent

-

Basification: Take the acidic aqueous layer from Part 3, Step 3, and cool it in an ice bath.

-

Liberation of Amine: Slowly add 2N NaOH until the solution is strongly basic (pH 12-14). This deprotonates the ammonium salt, liberating the free this compound.

-

Extraction: Extract the free amine into an organic solvent such as dichloromethane or ether.

-

Purification: Dry the organic extract and remove the solvent in vacuo to recover the chiral amine, which can be reused in subsequent resolution batches.

Quantitative Data Summary

The following table summarizes typical results for the resolution of Ketoprofen using this compound, based on published data.[5]

| Step | Product | Initial Yield | Enantiomeric Purity (ee% or de%) | Yield after Recrystallization | Purity after Recrystallization | Final Product Yield | Final Product Purity |

| 1. Crystallization | Diastereomeric Salt | 44% | 86% | 31% | 97% | N/A | N/A |

| 2. Liberation | (S)-Ketoprofen | N/A | N/A | N/A | N/A | 92% (from pure salt) | 97% |

Process Visualization

The logical workflow for the chiral resolution process is depicted below.

Caption: Workflow for chiral resolution of Ketoprofen.

References

- 1. Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography [bibliotecadigital.ipb.pt]

- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

- 6. chemconnections.org [chemconnections.org]

Application Notes and Protocols for the Stoichiometry of Resolving Agent to Racemic Mixture in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The principle lies in the reaction of a racemic compound with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

A critical parameter governing the efficiency and yield of this separation is the stoichiometry between the resolving agent and the racemic mixture. The molar ratio of these two components can significantly influence the diastereomeric and subsequent enantiomeric excess of the desired product, as well as the overall yield. These application notes provide a detailed overview, experimental protocols, and comparative data to guide researchers in optimizing the stoichiometry for successful chiral resolution.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental process involves two key steps:

-

Diastereomeric Salt Formation: A racemic mixture, (R/S)-substrate, is reacted with an enantiomerically pure resolving agent, (R')-agent. This acid-base or covalent reaction results in the formation of two diastereomeric salts: [(R)-substrate·(R')-agent] and [(S)-substrate·(R')-agent].

-

Separation and Liberation: Due to their different physical properties, one diastereomeric salt is typically less soluble in a chosen solvent and will preferentially crystallize. This salt is then isolated by filtration. The purified diastereomeric salt is subsequently treated to break the ionic or covalent bond, liberating the enantiomerically enriched substrate and the resolving agent, which can often be recovered and recycled.

The success of a resolution is highly dependent on the choice of the resolving agent, the solvent system, and the molar ratio of the resolving agent to the racemic mixture. While a 1:1 molar ratio is a common starting point, optimization is crucial for maximizing the separation efficiency.[1] Often, sub-stoichiometric amounts of the resolving agent are employed to enhance the purity of the crystallized diastereomer.[2]

Logical Workflow for Chiral Resolution

The following diagram illustrates the general workflow for a typical chiral resolution process via diastereomeric salt formation.

Caption: General workflow for chiral resolution.

Experimental Protocols

Protocol 1: General Screening of Resolving Agent Stoichiometry

This protocol outlines a general method for screening the optimal molar ratio of a chiral resolving agent for the resolution of a racemic amine.

Materials:

-

Racemic amine (1.0 equivalent)

-

Chiral acidic resolving agent (e.g., (+)-Tartaric acid, (-)-Mandelic acid)

-

Selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

-

Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, polarimeter)

Procedure:

-

Preparation of Solutions:

-

In a series of flasks, dissolve a fixed amount of the racemic amine in a minimal amount of a chosen solvent with gentle heating.

-

In separate flasks, prepare solutions of the chiral resolving agent in the same solvent at varying molar equivalents (e.g., 0.5, 0.8, 1.0, 1.2 equivalents) relative to the racemic amine.

-

-

Diastereomeric Salt Formation:

-

Slowly add the warm solution of the resolving agent to the corresponding solution of the racemic amine with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

-

-

Isolation and Purification:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals thoroughly.

-

The mother liquor can be retained for recovery of the other enantiomer.

-

-

Liberation of the Enantiomer:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base (e.g., 2M NaOH) to deprotonate the amine and break the salt.

-

Extract the liberated amine with a suitable organic solvent (e.g., Dichloromethane, Ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.

-

-

Analysis:

-

Determine the yield of the resolved amine.

-

Measure the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique.

-

Protocol 2: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine (S-MBA)

This protocol is adapted from a study on the green and strategic chiral resolution of racemic ibuprofen.[3]

Materials:

-

Racemic Ibuprofen

-

(S)-(-)-α-Methylbenzylamine (S-MBA)

-

Potassium Hydroxide (KOH)

-

Methanol

-

Water

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

Prepare a mixture of racemic ibuprofen, S-MBA, and KOH in an optimal molar ratio of 1:0.5:0.5 in water.[3] The presence of KOH enhances the solubility of the reactants.

-

Stir the mixture to facilitate the formation of the diastereomeric salts.

-

-

Crystallization:

-

Employ cooling crystallization to precipitate the less soluble diastereomeric salt.

-

The diastereomeric excess (%de) of the crystallized salt is expected to be around 40%.[3]

-

-

Liberation of S-Ibuprofen:

-

Isolate the diastereomeric salt crystals by filtration.

-

Dissolve the crystals in a suitable solvent (e.g., methanol).

-

Add water as an anti-solvent at an optimal solvent-to-antisolvent ratio of 1:6 (methanol:water) and an addition rate of 3 mL/min to precipitate the S-enriched ibuprofen.[3]

-

Allow for an aging time of 2 hours for complete crystallization.[3]

-

-

Isolation and Analysis:

-

Collect the precipitated S-ibuprofen by filtration and dry the product.

-

Determine the yield and enantiomeric excess (%ee). The expected %ee is around 80% with a yield of 95% for the S-enriched ibuprofen.[3]

-

Data Presentation: Stoichiometry and Resolution Efficiency

The following tables summarize representative data on the effect of resolving agent stoichiometry on the efficiency of chiral resolution.

Table 1: Resolution of N-methylamphetamine with Tartaric Acid Derivatives [3][4]

| Resolving Agent | Molar Ratio (Resolving Agent : Racemate) | Yield of Extract (%) | e.e. of Extract (%) | Yield of Raffinate (%) | e.e. of Raffinate (%) |

| DBTA | 0.25 | 45 | 83 | 42 | 82 |

| DPTTA | 0.25 | - | >80 | - | >80 |

DBTA = O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate; DPTTA = O,O'-di-p-toluoyl-(2R,3R)-tartaric acid

Table 2: Illustrative Data for Resolution of a Racemic Amine with a Chiral Acid

| Molar Ratio (Resolving Agent : Racemate) | Diastereomeric Salt Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |

| 0.5 | 40 | 95 | 90 |

| 0.8 | 65 | 80 | 75 |

| 1.0 | 85 | 60 | 55 |

| 1.2 | 90 | 50 | 45 |

This table presents illustrative data based on the common observation that sub-stoichiometric amounts of the resolving agent often lead to higher enantiomeric excess of the crystallized product, albeit with a lower yield of the diastereomeric salt.

Relationship between Stoichiometry, Yield, and Purity

The stoichiometry of the resolving agent to the racemic mixture is a critical factor that requires careful optimization. The relationship between these variables can be visualized as follows:

Caption: Stoichiometry's impact on resolution.

Conclusion

The stoichiometric ratio of the resolving agent to the racemic mixture is a pivotal parameter in the successful chiral resolution by diastereomeric salt formation. A systematic approach to screening and optimizing this ratio is essential for achieving high enantiomeric purity and acceptable yields. While a 1:1 molar ratio serves as a conventional starting point, the use of sub-stoichiometric amounts of the resolving agent often proves advantageous for enhancing the enantiomeric excess of the desired product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and refine their chiral resolution strategies, ultimately leading to the efficient production of enantiomerically pure compounds for pharmaceutical and other applications.

References

Application Notes and Protocols for the Liberation of Enantiomers from Diastereomeric Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a cornerstone technique in stereochemistry, widely employed in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1][2][3] This method leverages the formation of diastereomers with distinct physical properties, allowing for their separation, most commonly by crystallization.[2][4][5] The final, critical step in this process is the liberation of the desired enantiomer from the separated diastereomeric salt.

These application notes provide a detailed overview and practical protocols for the liberation of enantiomers from their diastereomeric salts. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing efficient and effective chiral resolution strategies.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent.[2][6] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different solubilities, melting points, and boiling points.[5][7] This difference allows for their separation using standard laboratory techniques such as fractional crystallization.[8] Once a diastereomeric salt is isolated in a pure form, the target enantiomer can be liberated by breaking the salt bond, typically through an acid-base reaction.[1]

A generalized workflow for this process is illustrated below:

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocols

The liberation of the enantiomer from the diastereomeric salt is typically achieved by an acid-base reaction, which breaks the ionic bond of the salt. The choice of the liberation reagent depends on the nature of the enantiomer (acidic or basic) and the resolving agent used.

Protocol 1: Liberation of a Chiral Amine from a Diastereomeric Salt

This protocol is applicable for the liberation of a basic enantiomer (e.g., a chiral amine) from its salt with a chiral acidic resolving agent (e.g., tartaric acid).

Materials:

-

Pure diastereomeric salt (e.g., (S)-amine-(R,R)-tartrate)

-

Aqueous solution of a strong base (e.g., 10% NaOH or KOH)[6][7]

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the pure diastereomeric salt in a minimal amount of water.

-

Basification: Slowly add the strong base solution to the dissolved salt with stirring. The pH of the solution should be adjusted to be basic (e.g., pH 9-11) to ensure the complete deprotonation of the amine.[9] This will break the salt and liberate the free amine.[8]

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an appropriate organic solvent.[8] Perform the extraction multiple times (e.g., 3 x 25 mL) to ensure complete recovery of the amine.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified enantiomeric amine.

Protocol 2: Liberation of a Chiral Carboxylic Acid from a Diastereomeric Salt

This protocol is suitable for liberating an acidic enantiomer (e.g., a chiral carboxylic acid) from its salt with a chiral basic resolving agent (e.g., brucine, (R)-1-phenylethylamine).

Materials:

-

Pure diastereomeric salt (e.g., (R)-acid-(R)-1-phenylethylamine)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution/Suspension: Suspend or dissolve the pure diastereomeric salt in water.

-

Acidification: With stirring, add the strong acid solution to the mixture. The pH should be adjusted to be acidic (e.g., pH 1-2) to protonate the carboxylate and liberate the free carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with a suitable organic solvent. Repeat the extraction process to maximize recovery.

-

Drying: Combine the organic layers and dry them over an anhydrous drying agent.

-

Solvent Removal: After filtering to remove the drying agent, concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically pure carboxylic acid.

Protocol 3: Liberation of a Chiral Alcohol from a Diastereomeric Ester

In the case of chiral alcohols, resolution is often achieved by forming diastereomeric esters with a chiral acid.[2][6] The liberation of the alcohol requires hydrolysis of the ester bond.

Materials:

-

Pure diastereomeric ester

-

Aqueous solution of a strong base (e.g., NaOH or KOH) for saponification[2]

-

Aqueous solution of a strong acid (e.g., HCl) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis (Saponification): Dissolve the diastereomeric ester in a suitable solvent (e.g., methanol, ethanol) and add an aqueous solution of a strong base. Heat the mixture under reflux to hydrolyze the ester.

-

Neutralization and Extraction of Resolving Agent: After cooling, neutralize the excess base with a strong acid. The chiral acid resolving agent can then be extracted from the aqueous layer.

-

Isolation of Chiral Alcohol: The chiral alcohol may remain in the aqueous layer or be extracted with an organic solvent, depending on its solubility. Further purification may be necessary.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the liberated enantiomer. Below are tables summarizing representative data from the literature.

Table 1: Resolution of Racemic Amines

| Racemic Amine | Resolving Agent | Diastereomeric Salt Yield (%) | Liberated Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1-Phenylethylamine | (R,R)-Tartaric Acid | ~50 (theoretical max) | High | >99 |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric Acid | N/A | 87 | >99 |

Table 2: Resolution of Racemic Carboxylic Acids

| Racemic Carboxylic Acid | Resolving Agent | Diastereomeric Salt Yield (%) | Liberated Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Mandelic Acid | (S)-(-)-α-Phenylethylamine | N/A | High | >98 |

| 2-Chloromandelic Acid | Brucine | N/A | High | >99 |

Table 3: Resolution of a Racemic Alcohol

| Racemic Alcohol | Resolving Agent | Diastereomeric Ester Yield (%) | Liberated Enantiomer Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (±)-Duloxetine precursor alcohol | (S)-Mandelic Acid | High (insoluble salt) | High | >99 |

Characterization of the Liberated Enantiomer

After liberation and purification, it is crucial to determine the enantiomeric purity of the final product.

Analytical Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric excess.[10][11] Chiral stationary phases are used to separate the enantiomers, and the ratio of their peak areas gives the e.e.[11]

-

Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives (e.g., Mosher's esters), it is possible to distinguish and quantify enantiomers.[4]

-

Polarimetry: Measures the optical rotation of the sample. While a traditional method, it is less accurate for determining high enantiomeric purities compared to chromatographic methods.[10]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used for chiral analysis.[12][]

The logical flow of analysis is depicted below:

Caption: Analytical Workflow for Characterizing the Liberated Enantiomer.

Conclusion

The liberation of an enantiomer from its diastereomeric salt is a critical step in chiral resolution. The choice of the appropriate protocol and careful execution are paramount to achieving a high yield and enantiomeric purity of the desired compound. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and researchers in the field of drug development and stereoselective synthesis. Accurate and reliable analytical characterization is essential to validate the success of the resolution process.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmtech.com [pharmtech.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studylib.net [studylib.net]

- 9. books.rsc.org [books.rsc.org]

- 10. skpharmteco.com [skpharmteco.com]

- 11. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting low yield in diastereomeric salt resolution

Welcome to the Technical Support Center for Diastereomeric Salt Resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for specific issues encountered during diastereomeric salt resolution, particularly focusing on improving low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of a diastereomeric salt resolution?

The success and yield of a diastereomeric salt resolution are primarily influenced by several key factors:

-

Solvent System: The choice of solvent is paramount as it dictates the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, promoting the selective crystallization of the less soluble salt.[1][2]

-

Resolving Agent: The selection of the resolving agent is crucial. Not all agents will form salts with sufficient differences in physical properties to allow for easy separation.[1] It is common practice to screen several resolving agents to identify the most effective one.[1]

-

Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can enhance the selective precipitation of the desired diastereomer.[1][3]

-

Temperature: Temperature affects the solubility of the diastereomeric salts.[1][4] A controlled cooling profile during crystallization is often critical for achieving high yield and purity.[1]

-